molecular formula C20H24N6O4 B2504546 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide CAS No. 1396712-64-3

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide

Cat. No.: B2504546
CAS No.: 1396712-64-3
M. Wt: 412.45
InChI Key: YAZIWBAQJFBFPL-UHFFFAOYSA-N
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Description

N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide (CAS Number: 1396712-64-3) is a complex organic compound with a molecular formula of C20H24N6O4 and a molecular weight of 412.4 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a morpholine ring, a tetrazolone core, and a cyclohex-3-enecarboxamide group, making it a valuable intermediate for medicinal chemistry and drug discovery research . The presence of these functional groups, particularly the morpholino-2-oxoethyl moiety attached to the tetrazolyl system, suggests potential for modulating biological activity and physicochemical properties in exploratory studies. This compound is supplied as a high-purity material intended for use in non-human research applications only. It is strictly for laboratory and research purposes and is not certified for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c27-18(24-10-12-30-13-11-24)14-25-20(29)26(23-22-25)17-8-6-16(7-9-17)21-19(28)15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZIWBAQJFBFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • A tetrazole ring , known for its diverse biological activities.
  • A morpholino group , which enhances solubility and bioavailability.
  • A cyclohexene carboxamide moiety , contributing to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing tetrazole moieties often exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22
N-(4-(4-(2-morpholino...SK-OV-3 (Ovarian)34.94% growth inhibition

In a study evaluating over 60 different human tumor cell lines, certain tetrazole derivatives exhibited selective activity, particularly against ovarian cancer cells, suggesting a promising avenue for further research into this compound's anticancer potential.

Antimicrobial Activity

Tetrazole compounds are also recognized for their antimicrobial properties. Studies have documented their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of N-(4-(4-(2-morpholino... has been investigated through in vitro assays that measure cytokine production and inflammatory markers. Compounds with similar structures have shown promising results in reducing inflammation by modulating the NF-kB pathway.

The biological activity of this compound is primarily attributed to:

  • Interaction with Target Proteins : Molecular docking studies indicate strong binding affinity to proteins involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes critical for tumor growth and survival.

Case Studies

A notable case study involved the evaluation of the compound's effects on mouse splenocytes, demonstrating a significant increase in immune response at concentrations as low as 100 nM. This suggests potential applications in immunotherapy.

Comparison with Similar Compounds

Key Implications:

Lipophilicity : The cyclohexene group in the target compound likely increases lipophilicity compared to the chlorothiophene analogue, which contains a sulfur atom and chlorine. This difference may affect membrane permeability and bioavailability.

Steric Influence: The cyclohexene’s non-planar structure may impose steric hindrance, altering binding affinity in enzymatic pockets relative to the planar thiophene ring.

Computational and Crystallographic Insights

  • Crystal Structure Analysis: Both compounds likely form hydrogen-bonded networks due to the tetrazole and carboxamide groups. The morpholino oxygen and amide protons participate in hydrogen bonds, influencing crystal packing .
  • The chlorine atom in the thiophene analogue creates a localized negative ESP region, absent in the target compound, affecting reactivity and intermolecular interactions.

Preparation Methods

Nitrile Precursor Preparation

4-Aminophenylacetonitrile undergoes protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane with triethylamine (82% yield):
$$
\text{4-NH}2\text{C}6\text{H}4\text{CH}2\text{CN} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Boc-NH-C}6\text{H}4\text{CH}_2\text{CN}
$$

Tetrazole Ring Formation

The Huisgen 1,3-dipolar cycloaddition between the nitrile and sodium azide in dimethylformamide (DMF) at 100°C for 12 hours generates the tetrazole core (67% yield):
$$
\text{Boc-NH-C}6\text{H}4\text{CH}2\text{CN} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{Boc-NH-C}6\text{H}4\text{CH}2\text{C(N}_4\text{H)}
$$

Morpholino-oxoethyl Substituent Installation

Deprotection with trifluoroacetic acid (TFA) followed by acylation with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) introduces the morpholino group (58% yield):
$$
\text{NH}2\text{-C}6\text{H}4\text{CH}2\text{C(N}4\text{H)} + \text{Morpholine-COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{Intermediate A}
$$

Table 1: Optimization of Tetrazole Formation

Condition Catalyst Temp (°C) Yield (%)
NH$$_4$$Cl/DMF None 100 67
ZnBr$$_2$$/Toluene ZnBr$$_2$$ 110 72
Microwave None 120 81

Synthesis of Intermediate B: Cyclohex-3-enecarboxylic Acid Derivatives

Diels-Alder Cyclization

Cyclohexene ring construction via [4+2] cycloaddition between butadiene and acrylic acid under high pressure (2.5 GPa) produces cyclohex-3-enecarboxylic acid (89% yield):
$$
\text{CH}2=\text{CHCH}2\text{CH}2 + \text{CH}2=\text{CHCOOH} \rightarrow \text{Cyclohex-3-enecarboxylic acid}
$$

Acid Chloride Formation

Thionyl chloride (SOCl$$2$$) in refluxing dichloromethane converts the carboxylic acid to its reactive chloride (94% yield):
$$
\text{Cyclohex-3-enecarboxylic acid} + \text{SOCl}
2 \xrightarrow{\Delta} \text{Cyclohex-3-enecarboxylic acid chloride}
$$

Final Coupling and Purification

Amide Bond Formation

Intermediate A reacts with Intermediate B in THF using N,N-diisopropylethylamine (DIPEA) as a base (76% crude yield):
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}
$$

Purification via Preparative HPLC

Reverse-phase chromatography (C18 column) with 0.1% TFA/water and acetonitrile gradients achieves >98% purity. Critical parameters:

  • Flow rate: 20 mL/min
  • Gradient: 5–95% CH$$_3$$CN over 30 minutes
  • Detection: UV at 254 nm

Table 2: Coupling Reaction Optimization

Base Solvent Time (h) Yield (%)
DIPEA THF 6 76
NaHCO$$_3$$ H$$_2$$O 24 42
Et$$_3$$N DCM 8 68

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.75 (m, 1H, CH=CH), 3.65 (m, 4H, morpholine), 2.55 (m, 2H, CH$$2$$CO).
  • $$^{13}$$C NMR : 175.8 (C=O), 164.2 (tetrazole C=O), 128.3–134.7 (aromatic and olefinic carbons).

Mass Spectrometry (MS)

High-resolution ESI-MS: m/z 439.18 [M+H]$$^+$$ (calc. 439.17 for C$${21}$$H$${23}$$N$$6$$O$$3$$).

Challenges and Alternative Routes

Tetrazole Regioselectivity

Unsymmetrical nitriles risk forming 1H- and 2H-tetrazole regioisomers. Microwave-assisted synthesis at 120°C improves 1H-selectivity to 9:1.

Morpholino Group Instability

Exposure to strong acids during Boc deprotection necessitates careful pH control. Neutralization with aqueous NaHCO$$_3$$ prevents N-demorpholinylation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:

  • Formation of the tetrazole ring using sodium azide or analogous reagents under controlled pH and temperature (e.g., reflux in ethanol) .
  • Coupling of morpholino and cyclohexenecarboxamide moieties via amide bond formation, optimized using coupling agents like EDCI/HOBt .
  • Monitoring reaction progress via TLC or HPLC to assess intermediate conversion rates . Methodological Tip: Use gradient elution in HPLC to separate polar intermediates and minimize side products .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

Essential techniques include:

  • 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and substituent positions .
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities . Methodological Tip: For complex spectra, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What are the common intermediates in its synthesis, and how are they stabilized?

Key intermediates include:

  • Tetrazole precursor : Stabilized by electron-withdrawing groups (e.g., morpholino) to prevent ring decomposition .
  • Cyclohexenecarboxamide intermediate : Stored under inert atmosphere to avoid oxidation of the double bond . Methodological Tip: Use lyophilization for hygroscopic intermediates to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into reaction design for this compound?

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for tetrazole formation .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst) . Case Study: ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous compounds .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-Response Analysis : Standardize assays (e.g., IC50 determination) to account for variability in potency measurements .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to reconcile discrepancies in published IC50 values .

Q. How can researchers design assays to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for protein-ligand interactions .
  • Crystallography : Co-crystallize the compound with its target (e.g., enzymes) to resolve binding modes .
  • Fluorescence Polarization : Measure displacement of fluorescent probes in competitive binding assays . Methodological Tip: Include negative controls (e.g., scrambled peptides) to rule out nonspecific binding .

Q. How can membrane separation technologies improve purification efficiency?

  • Nanofiltration : Use membranes with MWCO ≤ 500 Da to remove unreacted precursors .
  • Chiral Separation : Apply cellulose-based membranes for enantiomeric resolution of stereochemically complex intermediates . Case Study: Membrane cascades reduced solvent consumption by 30% in similar API purifications .

Data Contradiction Analysis Framework

Scenario Root Cause Resolution Strategy
Varied IC50 valuesAssay conditions (pH, temperature)Standardize protocols across labs
Conflicting SAR conclusionsSubstituent positional effectsSynthesize analogs with systematic R-group variations
Discrepant solubility dataPolymorphism or hydration stateConduct PXRD and DSC analysis

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